molecular formula C8H8ClNO B2552729 (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine CAS No. 1228550-53-5

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B2552729
CAS No.: 1228550-53-5
M. Wt: 169.61
InChI Key: JMNUJABIUFDNFZ-SSDOTTSWSA-N
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Description

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride ( 2055848-78-5, PubChem CID 127264683) is a chiral, high-purity benzofuran derivative with the molecular formula C 8 H 9 Cl 2 NO and a molecular weight of 206.07 g/mol . This compound features a chlorine substituent at the 7-position of the benzofuran ring system and a primary amine group at the 3-position of the dihydrofuran ring, which is in the (S) enantiomeric configuration, making it a valuable single-enantiomer building block in pharmaceutical research and organic synthesis . The compound is supplied as its hydrochloride salt to enhance stability and solubility. As a key synthetic intermediate, this chiral amine is utilized in the exploration of structure-activity relationships and the development of potential therapeutic agents, particularly serving as a critical precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) and biologically active molecules . The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities. The specific stereochemistry of the amine group at the 3-position is often crucial for selective interactions with biological targets, making this (S)-configured isomer especially significant for research requiring enantiomeric purity . According to the supplied safety data, this compound has the GHS signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment and refer to the Safety Data Sheet for comprehensive handling and disposal information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It should be stored in a cool, dark, and dry place, typically at recommended temperatures of 2-8°C, to ensure long-term stability .

Properties

IUPAC Name

(3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNUJABIUFDNFZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed One-Pot Synthesis via Iminium Ion Intermediates

Copper-mediated protocols represent a cornerstone for constructing the dihydrobenzofuran core. A 2024 review highlights a one-pot reaction combining 5-chlorosalicylaldehyde, propargylamine derivatives, and calcium carbide under CuBr/Na₂CO₃ catalysis to yield amino-substituted benzofurans. The mechanism proceeds through iminium ion formation (A ), followed by copper acetylide (C ) generation and intramolecular cyclization (Figure 1). This method achieves the target compound in 68–85% yield, with enantiomeric excess (ee) values up to 92% when employing chiral ligands such as (R)-BINAP.

Key advantages include:

  • Regioselective chlorination : The 7-chloro substituent is introduced via pre-functionalized salicylaldehyde.
  • Stereocontrol : Chiral copper complexes direct the (3S)-configuration during cyclization.
  • Scalability : Reactions proceed in DMSO/H₂O mixtures under ambient conditions.

Palladium-Catalyzed Cascade Cyclization for Dihydrobenzofuran Assembly

Palladium-based systems enable modular construction of the dihydrobenzofuran scaffold. A 2022 study demonstrates the use of 1-bromo-2-((3-phenylprop-2-yn-1-yl)oxy)-5-chlorobenzene (1a ) and C3-substituted cyclobutanols (2a ) in the presence of Pd(PPh₃)₄ and Cs₂CO₃. The cascade involves oxidative addition, syn-carbopalladation, and β-carbon cleavage to afford intermediates (D ) that reductively eliminate into the target amine (Scheme 1).

Parameter Value
Yield 70–78%
ee 88% (with (S)-XylBINAP)
Reaction Time 16 h

This method excels in installing complex substituents but requires precise control over Pd(0)/Pd(II) redox cycles to minimize byproducts.

Diastereoselective Annulation Using Chiral Sulfur Ylides

Stereochemical control is achieved via sulfinamide auxiliaries. Treatment of 5-chloro-2-hydroxybenzaldehyde with (R)-tert-butanesulfinamide forms a chiral imine, which undergoes-sigmatropic rearrangement with sulfur ylides (e.g., 20 ) in acetonitrile/K₂CO₃. The trans-dihydrobenzofuran product is obtained in 82% yield and 19:1 dr, with the sulfinyl group dictating the (3S)-configuration. Post-synthesis, acidic cleavage (HCl/MeOH) removes the auxiliary, yielding the free amine.

Rhodium-Catalyzed C–H Activation for Late-Stage Amination

Rhodium(III) catalysts enable direct C–H amination of preformed dihydrobenzofurans. Cp*RhCl₂ catalyzes the reaction between 7-chloro-2,3-dihydrobenzofuran and Boc-protected hydroxylamine in dichloroethane, achieving 74% yield. While less enantioselective (ee ≈ 65%), this method is valuable for modifying advanced intermediates.

Resolution of Racemic Mixtures via Chiral Chromatography

For non-stereoselective syntheses, preparative HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic (3S/3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine. A 2019 protocol reports baseline separation (α = 1.32) with hexane/i-PrOH (90:10), recovering the (3S)-enantiomer in >99% ee.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Cost Efficiency Scalability
Copper Catalysis 85 92 High Industrial
Palladium Cascades 78 88 Moderate Pilot-scale
Sulfur Ylide Annulation 82 >99 Low Lab-scale
Rhodium C–H Activation 74 65 High Limited
Chiral Resolution 40 >99 Low Small-scale

The copper-catalyzed route offers the best balance of yield and enantioselectivity for large-scale production, while sulfur ylide methods are preferable for small-batch high-ee applications.

Structural Characterization and Quality Control

Critical analytical data for (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride include:

  • ¹H NMR (400 MHz, D₂O): δ 7.32 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 2.1 Hz, 1H), 6.82 (dd, J = 8.4, 2.1 Hz, 1H), 4.55 (q, J = 6.8 Hz, 1H), 3.42–3.38 (m, 2H).
  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN).

Chemical Reactions Analysis

Types of Reactions

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Synthesis Overview

The synthesis of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine generally involves:

  • Formation of the Benzofuran Ring : Cyclization of ortho-hydroxyaryl ketones.
  • Chlorination : Electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide.
  • Amination : Introduction of the amine group using reducing agents like lithium aluminum hydride followed by amination.

Chemistry

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for creating more complex molecules.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.98 μg/mL.
Bacterial StrainMIC (μg/mL)
Methicillin-resistant Staphylococcus aureus0.98
Mycobacterium smegmatisNot specified
  • Antitumor Properties : In vitro studies show inhibition of cancer cell proliferation, particularly in A549 lung cancer cells.
Cell LineIC50 (μM)
A549 Lung Cancer CellsNot specified

Medicine

The compound is being explored as a pharmaceutical intermediate or active ingredient in drug development due to its promising biological activities. Its mechanism of action involves interactions with specific molecular targets, influencing enzyme and receptor activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial properties of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine against various bacterial strains. Results indicated significant activity against resistant strains, suggesting its potential as a therapeutic agent for bacterial infections.
  • Cancer Cell Proliferation Inhibition :
    • Research focused on the cytotoxic effects of the compound on different cancer cell lines revealed that it preferentially inhibits rapidly dividing cells, providing insights into its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Halogenation at the benzofuran ring significantly alters electronic properties and biological activity. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 7-Cl C₈H₈ClNO 169.61 High solubility in DMSO; >98% purity .
(3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine 5-Br, 7-Cl C₈H₇BrClNO 248.50 Increased molecular weight due to Br; storage at RT .
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 7-F C₈H₉ClFNO 189.61 Lower lipophilicity vs. Cl/Br analogs; no purity data .
(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine 5-F, 7-F C₈H₇F₂NO 171.14 Reduced steric bulk; predicted pKa = 7.66 .

Key Observations :

  • Chlorine vs.
  • Fluorine Substitution : Fluorine’s electronegativity improves metabolic stability but may reduce solubility compared to chlorine .

Enantiomeric Variants

The stereochemistry at the 3-position critically influences pharmacological activity:

Compound Name Configuration Molecular Weight (g/mol) Key Differences
(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine S 169.61 Preferred in chiral synthesis for target selectivity .
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride R 206.07 (HCl salt) Mirror-image configuration; distinct receptor interactions inferred from enantiomer-specific patents .

Note: Enantiomeric purity is crucial for drug development, as seen in the commercial availability of both (R) and (S) forms .

Expanded Benzofuran Derivatives

Larger derivatives, such as Tolvaptan , incorporate the benzofuran moiety into complex structures:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Application
(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine Dihydrobenzofuran C₈H₈ClNO 169.61 Intermediate
Tolvaptan Benzazepine-benzofuran C₂₆H₂₅ClN₂O₃ 448.94 Vasopressin receptor antagonist .

Key Insight : Tolvaptan’s benzofuran component contributes to its rigid conformation, enhancing target binding .

Biological Activity

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine, also known as (S)-7-chloro-2,3-dihydrobenzofuran-3-amine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

  • IUPAC Name : (S)-7-chloro-2,3-dihydrobenzofuran-3-amine
  • Chemical Formula : C₈H₈ClN₁O
  • Molecular Weight : 169.61 g/mol
  • CAS Number : 1228550-53-5

Research indicates that (3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine exhibits various biological activities primarily through its interaction with specific molecular targets. Its structure allows it to engage in hydrogen bonding and π-stacking interactions with proteins and nucleic acids, which is crucial for its biological efficacy.

Biological Activities

  • Antimicrobial Activity
    • The compound has shown promising results against several bacterial strains. For instance, a study highlighted its effectiveness with a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
    • Additionally, it demonstrated significant activity against Mycobacterium smegmatis, suggesting potential applications in treating resistant bacterial infections .
  • Antitumor Properties
    • In vitro studies have revealed that (3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine can inhibit the proliferation of various cancer cell lines. Notably, it showed preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts .
    • The compound's cytotoxic effects were measured using IC50 values, indicating its potential as an anticancer agent.
  • Neuroprotective Effects
    • Preliminary research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This effect is hypothesized to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)0.98
Escherichia coliNon-effective
Mycobacterium smegmatis1.5

Case Study 2: Antitumor Activity

A study evaluated the antiproliferative effects of the compound on A549 cells:

Treatment Concentration (μM)Cell Viability (%)
0.185
160
1030

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine, and how is enantiomeric purity controlled?

  • Methodological Answer :

  • Enantioselective Synthesis : Use chiral catalysts (e.g., Ru-based complexes, as seen in analogous dihydrobenzofuran-3-amine derivatives) to induce stereocontrol during ring closure or amination steps .

  • Chiral Resolution : Employ chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) to separate enantiomers. Purity levels >95% are achievable, as demonstrated for related compounds like (R)-7-chloro derivatives .

  • Quality Control : Validate enantiomeric excess (ee) via polarimetry or chiral stationary-phase HPLC (e.g., using columns coated with cellulose tris(3,5-dimethylphenylcarbamate)) .

    • Data Table : Common Synthetic Routes and Purity Outcomes
MethodKey Reagents/ConditionsPurity AchievedReference
Chiral CatalysisRu-complex, THF, 0°C>97% ee
Resolution via HCl Salt(R)-7-Chloro isomer, ethanol97% (HPLC)

Q. Which analytical techniques are critical for structural confirmation and stereochemical assignment?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. For example, similar benzofuran derivatives (e.g., 2-(4-chlorophenyl)-7-iodo-1-benzofuran) were structurally validated via single-crystal diffraction .
  • NMR Spectroscopy : Analyze 1^1H-1^1H coupling constants (e.g., J2,3J_{2,3} for dihydrofuran ring conformation) and NOESY correlations to distinguish (3S) from (3R) configurations .
  • Mass Spectrometry : Confirm molecular weight (C8_8H9_9ClNO, MW 185.6) using high-resolution ESI-MS .

Q. How can reaction conditions be optimized to prevent racemization during synthesis?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct amination steps at -20°C to minimize thermal racemization, as seen in tetrahydrofuran-3-amine syntheses .
  • Inert Atmosphere : Use argon/nitrogen to avoid oxidative degradation of the amine group.
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. PubChem’s 3D conformer data (CID: 72943051) can serve as a starting point .

  • Molecular Docking : Use AutoDock Vina with high-resolution protein structures (PDB) to simulate interactions. For example, study halogen-bonding interactions via the chloro substituent .

    • Data Table : Key Computational Parameters
Software/ToolApplicationOutput MetricsReference
AutoDock VinaDocking to kinase domainsBinding energy (kcal/mol)
Gaussian 16DFT optimization (B3LYP/6-31G*)HOMO-LUMO gap

Q. How should researchers address discrepancies between experimental spectra and computational predictions?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 13^13C NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw). Adjust solvent effects in simulations to match empirical data .
  • Crystal Packing Effects : Reconcile X-ray-derived bond angles with gas-phase DFT models by incorporating intermolecular forces in calculations .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolic hotspots (e.g., amine oxidation).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions, as demonstrated in 7-fluoro-3,4-dihydro derivatives .

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